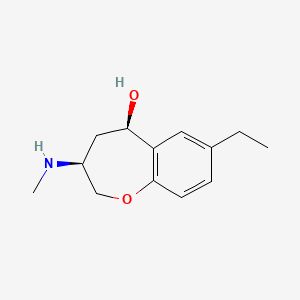
(3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a chiral compound with a unique structure that includes a benzoxepin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol typically involves multiple steps starting from readily available precursors. One common approach involves the alkylation of a lithiated intermediate followed by reduction and rearrangement to generate the desired benzoxepin structure . The key steps include:
Alkylation: Introduction of an ethyl group via alkylation using ethyl iodide.
Reduction: Reduction of the intermediate to form the tetrahydrobenzoxepin ring.
Amination: Introduction of the methylamino group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Further reduction to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the benzoxepin ring, such as ketones, alcohols, and substituted amines.
Aplicaciones Científicas De Investigación
(3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl: Another chiral compound with a similar ring structure.
(3R,5S)-Fluvastatin: A statin with a similar stereochemistry but different functional groups.
Uniqueness
(3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its benzoxepin ring system is less common compared to other heterocycles, making it a valuable compound for research and development.
Propiedades
Número CAS |
780705-86-4 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
(3S,5R)-7-ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
InChI |
InChI=1S/C13H19NO2/c1-3-9-4-5-13-11(6-9)12(15)7-10(14-2)8-16-13/h4-6,10,12,14-15H,3,7-8H2,1-2H3/t10-,12+/m0/s1 |
Clave InChI |
AJXBVJNCSHOTDV-CMPLNLGQSA-N |
SMILES isomérico |
CCC1=CC2=C(C=C1)OC[C@H](C[C@H]2O)NC |
SMILES canónico |
CCC1=CC2=C(C=C1)OCC(CC2O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


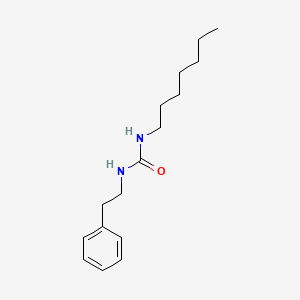
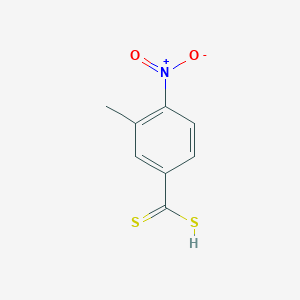
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-5-carboxamide](/img/structure/B14209953.png)
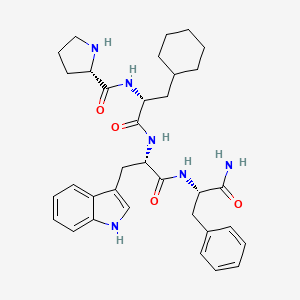
![5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209961.png)
![1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209966.png)
![3-(4-Aminophenyl)-7-(1h-indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14209967.png)

![1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B14209977.png)
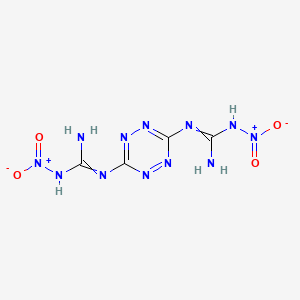
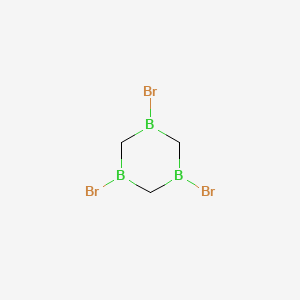
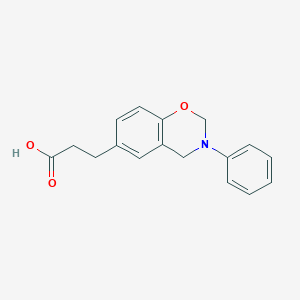
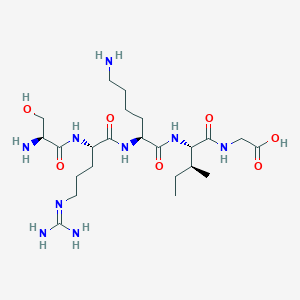
![Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14210024.png)
